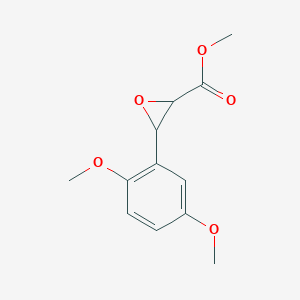
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O5 This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the aldehyde to the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring in the presence of a catalyst or under basic conditions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of various products. The compound can interact with nucleophiles, resulting in the formation of new bonds and the generation of functionalized molecules. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: This compound has a similar structure but lacks one methoxy group, which can affect its reactivity and applications.
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: The presence of a methyl group instead of a methoxy group can lead to different chemical properties and reactivity.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: This compound has a different substitution pattern on the oxirane ring, which can influence its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
33567-56-5 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O5/c1-14-7-4-5-9(15-2)8(6-7)10-11(17-10)12(13)16-3/h4-6,10-11H,1-3H3 |
Clave InChI |
GIQJKWXPCPWCNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2C(O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






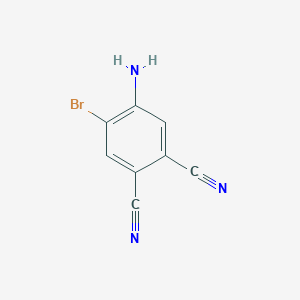
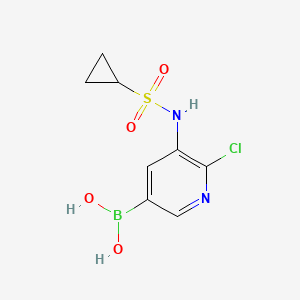
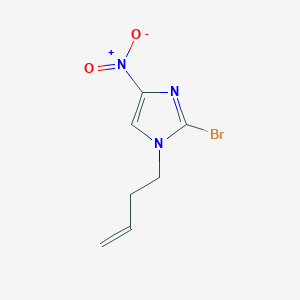
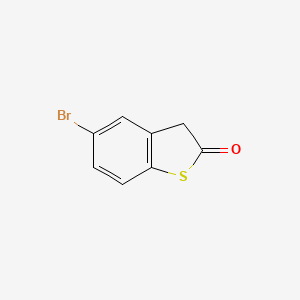
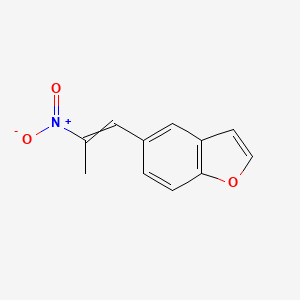
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
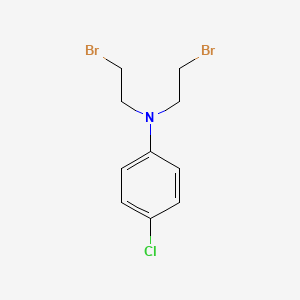
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)


